Molecular structure and conformation of 1-(3-Methylphenyl)-3-phenylurea
Molecular structure and conformation of 1-(3-Methylphenyl)-3-phenylurea
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(3-Methylphenyl)-3-phenylurea
Executive Summary
1-(3-Methylphenyl)-3-phenylurea, commonly referred to as m-tolyl-3-phenylurea, is a structurally significant diarylurea derivative (Molecular Formula: C14H14N2O). In medicinal chemistry and materials science, the diarylurea scaffold is recognized as a "privileged structure." This guide provides a comprehensive analysis of its conformational dynamics, supramolecular assembly, pharmacological relevance, and laboratory synthesis, designed for researchers and drug development professionals.
Molecular Architecture and Conformational Dynamics
The Anti,Anti Conformational Preference
The structural behavior of 1-(3-methylphenyl)-3-phenylurea is dictated by the electronic properties of the urea core. The lone pairs on the two nitrogen atoms delocalize into the adjacent carbonyl π -system. This resonance imparts significant double-bond character to the C–N bonds, restricting free rotation and enforcing a highly planar N–C(=O)–N topology [3].
Diarylureas overwhelmingly favor the anti,anti (or trans,trans) conformation in both solution and solid states [3]. In this geometry, the two N–H bonds point away from the carbonyl oxygen. This specific conformation is thermodynamically driven by the need to minimize steric repulsion between the bulky phenyl and m-tolyl rings and the carbonyl oxygen atom. While the urea core remains planar, the aromatic rings typically twist out of the urea plane (by approximately 30° to 40°) to relieve steric clashes between the ortho-hydrogens of the aryl rings and the urea protons.
Supramolecular Assembly: The "Urea Tape" Motif
In the solid state, the anti,anti conformation facilitates a highly predictable and robust supramolecular assembly. The molecule acts as a bidentate hydrogen bond donor (via the two N–H groups) and a hydrogen bond acceptor (via the C=O group). This complementary donor-acceptor profile leads to the formation of an α -network, commonly known as a "urea tape"[3]. In this motif, the two N–H protons of one molecule form bifurcated hydrogen bonds with the single carbonyl oxygen of an adjacent molecule, creating resilient one-dimensional crystalline chains.
Pharmacological Relevance: Type II Kinase Inhibition
The rigid, pre-organized anti,anti conformation of 1-(3-methylphenyl)-3-phenylurea is the fundamental reason diarylureas are highly effective as Type II kinase inhibitors (e.g., analogs like Sorafenib and Regorafenib) [2]. Type II inhibitors are designed to bind to the inactive "DFG-out" conformation of kinases.
Mechanistic Binding Causality:
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Hydrogen Bond Anchoring: The urea moiety acts as the central anchor. The N–H groups donate hydrogen bonds to the side chain of a conserved glutamate residue in the kinase's α C-helix, while the carbonyl oxygen accepts a hydrogen bond from the backbone amide of the aspartate residue in the DFG motif [2, 4].
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Hydrophobic Exploitation: The m-tolyl group is perfectly positioned to project into the deep, allosteric hydrophobic pocket exposed only when the phenylalanine of the DFG motif swings outward. The unsubstituted phenyl ring extends towards the solvent-exposed hinge region [4].
Mechanism of Type II kinase inhibition by diarylurea conformers.
Experimental Methodologies
Self-Validating Synthesis Protocol
The most reliable method for synthesizing unsymmetrical diarylureas is the nucleophilic addition of an aniline derivative to an aryl isocyanate. The following protocol is designed as a self-validating system, where physical changes directly indicate reaction progress.
Reagents: m-Toluidine (1.0 equiv), Phenyl isocyanate (1.05 equiv), Anhydrous Dichloromethane (DCM).
Step-by-Step Procedure:
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Preparation: Dissolve m-toluidine in anhydrous DCM under an inert atmosphere (nitrogen or argon).
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Thermal Control (Causality): Cool the reaction flask to 0 °C using an ice bath. Explanation: The nucleophilic attack of the amine on the highly electrophilic isocyanate carbon is intensely exothermic. Cooling prevents thermal runaway and suppresses the formation of unwanted side products, such as biurets or allophanates.
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Addition: Add phenyl isocyanate dropwise over 15 minutes with continuous stirring.
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Reaction & Visual Validation: Remove the ice bath and allow the mixture to warm to room temperature. Self-Validation: As the reaction proceeds, the symmetrical-like diarylurea product—which has inherently low solubility in DCM due to strong intermolecular hydrogen bonding—will begin to precipitate as a dense white solid.
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Monitoring: Confirm the complete consumption of m-toluidine via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) solvent system (expected Rf≈0.4 )[1].
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Isolation: Isolate the precipitated product via vacuum filtration. Wash the filter cake sequentially with cold DCM and cold hexane to remove any unreacted starting materials. Dry under high vacuum.
Step-by-step synthesis workflow for 1-(3-methylphenyl)-3-phenylurea.
Spectroscopic Validation
To confirm the structural integrity and conformation of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized:
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1 H NMR (DMSO- d6 ): The defining markers are the two urea N–H protons. Due to strong hydrogen bonding with the DMSO solvent, these protons are highly deshielded and appear as distinct, sharp singlets far downfield, typically between δ 8.60 and 8.70 ppm [1]. The aromatic protons will appear as multiplets between δ 6.80 and 7.50 ppm, and the m-methyl group will appear as a sharp singlet near δ 2.30 ppm.
Quantitative Data Summaries
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-methylphenyl)-3-phenylurea |
| Molecular Formula | C14H14N2O |
| Monoisotopic Mass | 226.1106 Da [5] |
| Hydrogen Bond Donors | 2 (N-H groups) |
| Hydrogen Bond Acceptors | 1 (C=O group) |
| Predicted logP | ~3.1 [5] |
Table 2: Conformational & Crystallographic Parameters
| Parameter | Typical Diarylurea Value |
|---|---|
| Preferred Conformation | Anti, Anti (trans, trans) [3] |
| N–C(=O)–N Dihedral Angle | ~180° (Highly planar core) |
| Aryl Ring Twist Angle | 30° – 40° (Relative to urea plane) |
| Intermolecular H-Bond (N-H···O) | 2.8 Å – 3.0 Å |
References
- Source: rsc.
- Source: encyclopedia.
- Data-mining the diaryl(thio)
- Source: mdpi.
- 1-(3-methylphenyl)-3-phenylurea (C14H14N2O)
